Iodine I-135
Description
Fundamental Nuclear Properties of Iodine-135
Isotopic Composition and Decay Characteristics
Half-Life Determination and Decay Modes
Iodine-135 exhibits well-characterized radioactive decay properties that have been extensively measured across multiple research facilities. The isotope demonstrates a half-life of 6.58 ± 0.03 hours, equivalent to 2.3688 × 10⁴ seconds. Independent measurements have confirmed this value with slight variations, reporting half-lives of 6.57 hours and 6.7 hours, indicating excellent consistency across different experimental methodologies.
The decay mode of Iodine-135 proceeds exclusively through beta-minus decay with 100% probability. This process involves the conversion of a neutron within the nucleus to a proton, electron, and electron antineutrino, resulting in the formation of Xenon-135 as the daughter nuclide. The total decay energy associated with this transformation amounts to 2.634 ± 0.004 megaelectron volts.
Iodine-135 possesses a nuclear spin and parity designation of 7/2+, reflecting its nuclear structure and quantum mechanical properties. The isotope has an atomic mass of 134.910048847 ± 0.000005798 atomic mass units, with a corresponding mass excess of -83788.959 ± 5.402 kiloelectron volts.
Beta Decay Pathways to Xenon-135 Isomers
The beta decay of Iodine-135 follows specific pathways that populate different nuclear states in the daughter Xenon-135 nucleus. The decay process preferentially feeds excited states of Xenon-135, with a notable 16.4% branching ratio leading to the formation of Xenon-135 metastable state. This metastable isomer, designated as Xenon-135m, subsequently undergoes internal transition with a half-life of 15.3 minutes, emitting a characteristic gamma ray of 526.6 kiloelectron volts energy.
The remaining 83.6% of beta decay events populate other excited states of Xenon-135, which then cascade down to the ground state through various electromagnetic transitions. The population of multiple Xenon-135 states results from the energy distribution available in the beta decay process and the nuclear structure of the daughter nucleus.
The formation of Xenon-135 through Iodine-135 decay represents approximately 95% of total Xenon-135 production in nuclear fission processes. The remaining 5% originates from direct fission yield, emphasizing the critical role of Iodine-135 as the primary precursor to this important neutron absorber.
Gamma Emission Spectra and Energy Signatures
Iodine-135 exhibits a distinctive gamma emission spectrum characterized by several prominent energy peaks that serve as spectroscopic signatures for identification and quantification purposes. The most significant gamma ray emissions occur at energies of 1131.51 kiloelectron volts with an intensity of 22.59%, 1260.41 kiloelectron volts with an intensity of 28.7%, and 1678.03 kiloelectron volts with an intensity of 9.56%.
These gamma ray emissions result from the de-excitation of nuclear levels populated during the beta decay process. The 1260.41 kiloelectron volts transition represents the most intense gamma ray line, making it particularly valuable for analytical applications and nuclear reactor monitoring systems. The energy signatures provide unique fingerprints that enable precise identification of Iodine-135 in complex fission product mixtures.
The gamma ray spectrum of Iodine-135 has been extensively utilized in nuclear reactor monitoring applications, particularly for fuel integrity assessments. The relatively short half-life of Iodine-135 combined with its distinctive gamma emissions makes it an effective indicator of recent fission activity within reactor systems.
Neutronic Cross-Section Profiles
Thermal Neutron Capture Cross-Section Values
The neutron capture characteristics of Iodine-135 have been thoroughly evaluated through comprehensive nuclear data libraries and experimental measurements. According to the JENDL-4.0 nuclear data evaluation, Iodine-135 exhibits a thermal neutron capture cross-section of 80.035 barns at the standard thermal energy of 0.0253 electron volts. The total neutron interaction cross-section at thermal energies amounts to 83.273 barns, indicating that neutron capture represents the dominant interaction mechanism for thermal neutrons with Iodine-135.
The elastic scattering cross-section contributes 3.2146 barns to the total cross-section, while non-elastic processes account for the remainder. These values reflect the strong neutron absorption characteristics of Iodine-135, though significantly lower than its daughter product Xenon-135, which possesses a capture cross-section exceeding 2 million barns.
The neutron capture cross-section of Iodine-135 demonstrates minimal dependence on neutron flux intensity, contrasting with the behavior of Xenon-135, where burnup rates become highly flux-dependent. This characteristic makes Iodine-135 behavior more predictable in reactor physics calculations and contributes to its role as a relatively weak neutron absorber compared to its decay product.
Resonance Absorption Characteristics
The resonance absorption profile of Iodine-135 exhibits specific energy-dependent characteristics that influence its neutronic behavior across different neutron energy spectra. The resonance integral for Iodine-135, calculated from 0.5 electron volts to 10 megaelectron volts, amounts to 35.819 barns. This value represents the integrated absorption probability for neutrons above thermal energies, accounting for resonance structures in the cross-section profile.
The neutron absorption characteristics of Iodine-135 show relatively modest resonance effects compared to many other fission products. The cross-section profile demonstrates a general 1/v dependence below 15 kiloelectron volts, where v represents neutron velocity. This relationship indicates that the capture probability increases inversely with neutron speed in the thermal and epithermal energy ranges.
Above 15 kiloelectron volts, the cross-section behavior transitions to an unresolved resonance region extending to 500 kiloelectron volts. In this energy range, individual resonances cannot be resolved experimentally, and statistical representations based on average resonance parameters provide adequate descriptions for most applications.
JENDL-4 Evaluated Nuclear Data Libraries
The Japanese Evaluated Nuclear Data Library version 4.0 (JENDL-4.0) provides comprehensive nuclear data for Iodine-135 based on statistical model calculations and experimental data evaluations. The evaluation process incorporated detailed cross-section measurements and theoretical predictions to establish recommended values for reactor physics applications.
The JENDL-4.0 evaluation for Iodine-135 includes resolved resonance parameters for energies below 15 kiloelectron volts, where individual resonances can be experimentally identified and characterized. However, the evaluation notes that no resolved resonance parameters are explicitly given, and instead assumes a 1/v-shaped capture cross-section normalized to 80 barns at 0.0253 electron volts.
For the unresolved resonance region from 15 kiloelectron volts to 500 kiloelectron volts, the evaluation provides statistical parameters obtained by fitting to calculated total and capture cross-sections. These parameters enable self-shielding calculations essential for accurate reactor physics modeling, particularly in heterogeneous fuel assemblies where neutron flux depression can significantly affect reaction rates.
The cross-section data compilation includes comprehensive tables covering various reaction types, including elastic scattering, inelastic scattering, neutron emission reactions, and charged particle production channels. The thermal cross-sections and resonance integrals at 300 Kelvin provide standard reference values for reactor physics calculations and nuclear engineering applications.
| Reaction Type | Thermal Cross-Section (barns) | Resonance Integral (barns) |
|---|---|---|
| Total | 83.273 | - |
| Elastic Scattering | 3.215 | - |
| Neutron Capture | 80.035 | 35.819 |
The JENDL-4.0 evaluation represents the current state-of-the-art understanding of Iodine-135 nuclear properties, incorporating decades of experimental measurements and theoretical developments. These data serve as the foundation for modern reactor physics calculations and nuclear fuel cycle assessments, ensuring accurate predictions of Iodine-135 behavior in various nuclear applications.
Properties
CAS No. |
14834-68-5 |
|---|---|
Molecular Formula |
HI |
Molecular Weight |
135.918 g/mol |
IUPAC Name |
iodane |
InChI |
InChI=1S/HI/h1H/i1+8 |
InChI Key |
XMBWDFGMSWQBCA-CONNIKPHSA-N |
SMILES |
I |
Isomeric SMILES |
[135IH] |
Canonical SMILES |
I |
Synonyms |
135I radioisotope I-135 radioisotope Iodine-135 |
Origin of Product |
United States |
Scientific Research Applications
Nuclear Reactor Physics
1. Fission Product and Xenon Poisoning
Iodine-135 is produced in substantial quantities as a fission product during nuclear reactions. Its decay leads to the formation of xenon-135, which is known for its high thermal neutron absorption cross-section. This property makes xenon-135 a significant nuclear poison, impacting the efficiency and safety of nuclear reactors. The accumulation of xenon-135 can lead to "xenon poisoning," a condition that can prevent a reactor from restarting after it has been shut down due to the excessive absorption of neutrons necessary for the fission process .
2. Control Mechanism in Reactors
The presence of Iodine-135 in reactors necessitates careful monitoring and management. Operators must account for its buildup and decay when planning reactor operations, particularly during startup procedures after maintenance or shutdowns. The transient behavior of Iodine-135 and its decay products can complicate reactor control strategies, making it essential for reactor physicists to understand its dynamics thoroughly .
Medical Applications
While Iodine-135 is not commonly used in direct medical applications due to its short half-life, understanding its properties can provide insights into the behavior of other iodine isotopes used in medicine.
1. Insights for Radioactive Iodine Therapy
The knowledge gained from studying Iodine-135's behavior in reactors can inform therapeutic strategies involving other iodine isotopes like Iodine-131 and Iodine-125. For instance, the mechanisms by which these isotopes are absorbed by thyroid tissues and their subsequent radioactive decay are critical for developing effective treatments for thyroid diseases, including hyperthyroidism and thyroid cancer .
Environmental Impact
1. Radioactive Contamination
Iodine-135 contributes to radioactive contamination following nuclear accidents or fission events. Its relatively short half-life means it decays quickly compared to other iodine isotopes; however, it can still pose risks during the initial phases post-release. Understanding Iodine-135's behavior helps in assessing contamination levels and planning decontamination efforts following nuclear incidents .
2. Research on Environmental Remediation
Research into the environmental impact of radioactive iodine isotopes, including Iodine-135, has implications for remediation strategies following nuclear accidents. Studies indicate that vegetation can serve as a significant pathway for iodine uptake in ecosystems, highlighting the need for comprehensive monitoring and assessment strategies to mitigate risks associated with radioactive contamination .
Summary Table: Properties and Applications of Iodine Isotopes
| Isotope | Half-Life | Decay Mode | Main Applications |
|---|---|---|---|
| Iodine-131 | 8 days | Beta decay | Treatment of thyroid diseases |
| Iodine-125 | 59 days | Electron capture | Brachytherapy, radioimmunoassay |
| Iodine-135 | 6.6 hours | Beta decay | Nuclear reactor physics, potential insights for medical applications |
Comparison with Similar Compounds
Comparison with Similar Iodine Isotopes
Iodine isotopes vary significantly in half-life, fission yield, and applications. Below is a detailed comparison of I-135 with key isotopes:
Table 1: Key Properties of Iodine Isotopes
Nuclear Reactor Dynamics
- I-135 vs. I-131/I-133: I-135’s shorter half-life (6.6 hours) compared to I-131 (8 days) makes it a transient but critical contributor to Xe-135 production. In contrast, I-131 and I-133 are more persistent and dominate radiological hazards post-accidents (e.g., Chernobyl) . Experimental methods for detecting I-135 rely on measuring its decay products (Xe-135 and Xe-135m) post-reactor shutdown, whereas I-131 and I-133 are directly detectable via gamma spectrometry .
I-135 vs. I-129 :
Environmental and Health Impacts
- I-135 vs. I-131: I-131 is a major health concern due to its incorporation into the thyroid gland, as seen in Chernobyl and Fukushima exposures . I-135, while also bioaccumulative, decays too quickly to pose comparable long-term risks. In atmospheric dispersion models, I-135’s behavior under unstable conditions has been validated using advection-diffusion equations, showing close agreement with experimental data (e.g., Egyptian Atomic Energy Authority studies) .
Detection and Measurement
- I-135: Indirect methods, such as post-irradiation xenon activity measurements, are required due to its short half-life .
- I-131/I-133 : Direct gamma spectroscopy is feasible due to longer half-lives and higher gamma emission intensities .
Table 2: Comparative Research Highlights
Preparation Methods
Charged Particle Bombardment
is primarily synthesized through charged particle-induced nuclear reactions using cyclotrons or particle accelerators. Common targets include tellurium () and antimony (), irradiated with protons (), alpha particles (), or deuterons ().
Tellurium-Based Reactions
The reaction is a high-yield pathway. Irradiating enriched targets with 20–30 MeV protons produces with a cross-section of approximately 500 mbarn. Post-irradiation, the target is dissolved in nitric acid (), and iodine is separated via distillation or solvent extraction.
Antimony-Based Reactions
Antimony-133 () irradiated with alpha particles () generates through the reaction. This method requires high-purity targets and beam energies above 25 MeV. The yield is lower than tellurium-based routes due to competing nuclear channels.
Table 1: Nuclear Reaction Parameters for Production
| Target | Projectile | Reaction | Energy Range (MeV) | Yield (MBq/µA·h) |
|---|---|---|---|---|
| 20–30 | 1,200 | |||
| 25–35 | 450 |
Decay Chain Isolation from Parent Isotopes
Tellurium-135 Decay
is a decay product of tellurium-135 (), which undergoes decay with a half-life of 19.2 seconds. Producing involves neutron irradiation of :
Enriched targets are irradiated in nuclear reactors (thermal neutron flux: ). After irradiation, is separated from tellurium using ion-exchange chromatography (e.g., AG1-X8 resin).
Curium-248 Fission
is also a fission product of , with a fission yield of 0.8%. The process involves:
Iodine is isolated from the fission mixture via dry distillation at 700–900°C, followed by trapping in a sodium hydroxide () solution.
Table 2: Decay Chain Parameters for Production
| Parent Isotope | Half-Life | Decay Mode | Daughter Isotope | Yield (%) |
|---|---|---|---|---|
| 19.2 s | 98.3 | |||
| 3.4 × 10 y | Fission | 0.8 |
Separation and Purification Techniques
Distillation
Iodine is volatilized by heating the target material in a stream of oxygen () at 600–800°C. The vapor is condensed in a 0.1 M trap, forming sodium iodide (). This method achieves >95% recovery for .
Solvent Extraction
A two-step extraction using carbon tetrachloride () and sodium bisulfite () is employed:
Ion-Exchange Chromatography
Anion-exchange resins (e.g., Dowex 1-X8) selectively bind in nitric acid media (). Elution with 6 M recovers with >99% radiochemical purity.
Table 3: Separation Efficiency for
| Method | Recovery (%) | Purity (%) |
|---|---|---|
| Distillation | 95–98 | 90–95 |
| Solvent Extraction | 85–92 | 88–93 |
| Ion-Exchange | 98–99.5 | 99–99.9 |
Quality Control and Radiochemical Analysis
Q & A
Q. What are the primary sources and decay pathways of I-135 in nuclear reactor systems?
I-135 is primarily produced via uranium or plutonium fission, with a yield of ~1.5–2.0% among fission products. It undergoes β⁻ decay (half-life: 6.6 hours) to form xenon-135 (Xe-135), a potent neutron absorber. The decay chain involves tellurium-135 (Te-135, half-life: 19 seconds) → I-135 → Xe-135. Understanding this chain is critical for modeling reactor poisoning effects .
Q. What experimental methods are used to measure I-135 concentrations in atmospheric dispersion studies?
Field experiments, such as those conducted at the Inshas Research Reactor (Egypt), involve releasing I-135 from a 43 m stack and collecting air samples at 0.7 m height. Meteorological data (wind speed, stability class) and deposition velocity (e.g., 0.01 m/s for I-135) are recorded. Concentrations are validated using analytical solutions of the 3D advection-diffusion equation, with roughness length (0.6 m) and stability conditions (unstable/neutral/stable) factored into models .
Q. How do researchers validate dispersion models for I-135 under different atmospheric conditions?
Models incorporate power-law profiles for wind speed () and eddy diffusivity () as functions of vertical height. Predictions are compared to observed data using statistical metrics: Normalized Mean Square Error (NMSE), Fractional Bias (FB), Correlation Coefficient (COR), and Factor of Two (FAC2). For unstable conditions, the second model (Equation 43) showed 97% agreement with observed I-135 data, outperforming earlier models .
Advanced Research Questions
Q. What methodological challenges arise when reconciling discrepancies between predicted and observed I-135 concentrations in dispersion models?
Discrepancies (e.g., factor-of-two differences in unstable conditions) require sensitivity analysis of model inputs (e.g., deposition velocity, stability parameters). Advanced approaches include:
- Adjusting power-law exponents for wind and diffusivity profiles.
- Incorporating fractional advection-diffusion equations for time-dependent boundary conditions.
- Validating against dual isotopes (e.g., I-131 for stable/neutral conditions) to isolate stability-specific effects .
Q. How can numerical methods improve the modeling of I-135 decay dynamics in reactor transient simulations?
The Bateman equations for I-135 → Xe-135 decay are solved by:
- Ignoring short-lived precursors (e.g., Te-135) to simplify calculations.
- Integrating fission production rates and decay constants ().
- Using finite-difference or Runge-Kutta methods to handle time-dependent neutron flux effects on Xe-135 buildup. This is critical for predicting xenon-induced reactor shutdowns .
Q. What are the implications of I-135 adsorption on graphite surfaces in reactor design?
Graphite, used as a moderator, exhibits surface-specific interactions with I-135. Experimental methods include:
- High-temperature (up to 1000°C) adsorption studies to quantify surface retention.
- Coupling adsorption kinetics with neutron transport codes to predict iodine migration and Xe-135 poisoning risks. Surface roughness and impurity content are key variables .
Q. How can transmutation strategies mitigate I-135’s long-term radiotoxicity in waste management?
Advanced targets (e.g., CeI₃-clad HT-9) are proposed to transmute I-135 into stable xenon via neutron capture. Methodologies include:
- Accelerator-driven systems (ADS) to enhance neutron flux.
- Monte Carlo simulations to estimate transmutation rates and material damage under irradiation .
Methodological Resources
- Data Analysis : Use NMSE (<0.5) and FAC2 (0.5–2.0) to quantify model accuracy .
- Experimental Design : For dispersion studies, ensure stack height >40 m and sample collection within 1 m of ground level to capture boundary layer effects .
- Numerical Modeling : Open-source tools like Python’s
SciPyor MATLAB’s ODE solvers are recommended for Bateman equation integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
